2-Methoxy-5-methylaniline

説明

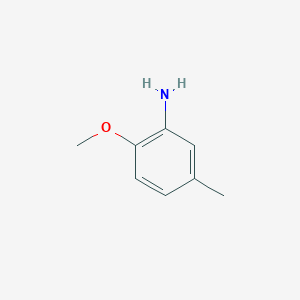

Structure

2D Structure

3D Structure

特性

IUPAC Name |

2-methoxy-5-methylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO/c1-6-3-4-8(10-2)7(9)5-6/h3-5H,9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXWCDTXEKCVRRO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)OC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO, Array | |

| Record name | P-CRESIDINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16098 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | para-CRESIDINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1180 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1020350 | |

| Record name | 2-Methoxy-5-methylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1020350 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

137.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

P-cresidine appears as white to silver-gray odorless crystals. (NTP, 1992), Dry Powder, White solid; [Hawley], WHITE CRYSTALS. | |

| Record name | P-CRESIDINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16098 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Benzenamine, 2-methoxy-5-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | p-Cresidine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6506 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | para-CRESIDINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1180 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

455 °F at 760 mmHg (NTP, 1992), 235 °C | |

| Record name | P-CRESIDINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16098 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | P-CRESIDINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4107 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | para-CRESIDINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1180 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Flash Point |

greater than 230 °F (NTP, 1992), 111 °C | |

| Record name | P-CRESIDINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16098 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | p-Cresidine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6506 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | para-CRESIDINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1180 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

less than 1 mg/mL at 72 °F (NTP, 1992), Slightly soluble in water, chloroform. Soluble in ether, benzene, petroleum ether, and ethanol., Solubility in water: poor | |

| Record name | P-CRESIDINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16098 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | P-CRESIDINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4107 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | para-CRESIDINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1180 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

1 (NTP, 1992) | |

| Record name | P-CRESIDINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16098 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Vapor Density |

4.7 (calculated) (NTP, 1992) - Heavier than air; will sink (Relative to Air) | |

| Record name | P-CRESIDINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16098 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Vapor Pressure |

0.02 [mmHg], Vapor pressure, Pa at 25 °C: 1.4 | |

| Record name | p-Cresidine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6506 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | para-CRESIDINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1180 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Color/Form |

White crystals | |

CAS No. |

120-71-8 | |

| Record name | P-CRESIDINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16098 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-Methoxy-5-methylaniline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=120-71-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | p-Cresidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000120718 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Methoxy-5-methylaniline | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406904 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Methoxy-5-methylaniline | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6162 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzenamine, 2-methoxy-5-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Methoxy-5-methylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1020350 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-methoxy-m-toluidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.018 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | P-CRESIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4C11L78UR3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | P-CRESIDINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4107 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | para-CRESIDINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1180 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

126 to 129 °F (NTP, 1992), 51.5 °C | |

| Record name | P-CRESIDINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16098 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | P-CRESIDINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4107 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | para-CRESIDINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1180 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Foundational & Exploratory

An In-Depth Technical Guide to 2-Methoxy-5-methylaniline: Chemical Properties, Structure, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structural characteristics, and potential biological relevance of 2-Methoxy-5-methylaniline. The information is curated to support research and development activities, with a focus on data presentation, experimental methodologies, and the contextualization of this compound within broader scientific disciplines.

Chemical Identity and Structure

This compound, also known as p-cresidine, is an aromatic organic compound. Its structure features a benzene (B151609) ring substituted with a methoxy (B1213986) group, a methyl group, and an amino group.

Table 1: Chemical Identifiers of this compound

| Identifier | Value |

| IUPAC Name | This compound[1] |

| Synonyms | p-Cresidine, 5-Methyl-o-anisidine, 6-Methoxy-m-toluidine, 2-Amino-4-methylanisole[1][2] |

| CAS Number | 120-71-8[2] |

| Molecular Formula | C₈H₁₁NO[2] |

| SMILES String | COc1ccc(C)cc1N |

| InChI Key | WXWCDTXEKCVRRO-UHFFFAOYSA-N |

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its handling, application in synthesis, and analytical characterization.

Table 2: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Weight | 137.18 g/mol | [2] |

| Appearance | White to light red or brown crystalline solid | [3] |

| Melting Point | 50-52 °C | |

| Boiling Point | 235 °C | |

| Density | 1.025 g/cm³ (estimate) | [3] |

| Solubility | Slightly soluble in hot water; soluble in ethanol (B145695), ether, chloroform (B151607), and benzene. | [1][3] |

| Vapor Density | 4.7 (vs air) |

Experimental Protocols

Synthesis of this compound

3.1.1. Step 1: N-Acetylation of 2-Amino-4-methylphenol (B1222752)

-

In a round-bottom flask, dissolve 2-amino-4-methylphenol in glacial acetic acid.

-

Slowly add acetic anhydride (B1165640) to the solution with stirring.

-

Heat the reaction mixture under reflux for a specified period to ensure complete acetylation.

-

After cooling, pour the reaction mixture into ice-water to precipitate the N-acetylated product.

-

Collect the solid by vacuum filtration, wash with cold water, and dry.

3.1.2. Step 2: O-Methylation of N-(2-hydroxy-5-methylphenyl)acetamide

-

Suspend the N-acetylated product in a suitable solvent, such as ethanol or acetone.

-

Add a base, for example, sodium hydroxide (B78521) or potassium carbonate, to the suspension.

-

Add a methylating agent, such as dimethyl sulfate (B86663) or methyl iodide, dropwise while maintaining the reaction temperature.

-

Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).

-

Remove the solvent under reduced pressure. The crude methylated product can be purified by recrystallization.

3.1.3. Step 3: Hydrolysis of N-(2-methoxy-5-methylphenyl)acetamide

-

Reflux the N-acetylated and O-methylated intermediate in an acidic or basic aqueous solution (e.g., aqueous HCl or NaOH).

-

Monitor the reaction for the disappearance of the starting material.

-

After completion, neutralize the reaction mixture.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain crude this compound.

Purification by Recrystallization

Recrystallization is a standard technique for purifying solid organic compounds.[4]

-

Solvent Selection : Choose a solvent in which this compound is highly soluble at elevated temperatures and poorly soluble at low temperatures. Ethanol or a mixture of ethanol and water is often a suitable choice for aromatic amines.[5]

-

Dissolution : In an Erlenmeyer flask, dissolve the crude this compound in a minimal amount of the hot solvent.[4]

-

Hot Filtration : If insoluble impurities are present, perform a hot gravity filtration to remove them.[4]

-

Crystallization : Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.[4]

-

Isolation : Collect the purified crystals by vacuum filtration using a Büchner funnel.[4]

-

Washing : Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

-

Drying : Dry the crystals in a desiccator or a vacuum oven at a temperature below the melting point.

Analytical Characterization

3.3.1. High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method can be employed for the analysis of this compound.[2]

-

Column : C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).[6]

-

Mobile Phase : A gradient or isocratic mixture of acetonitrile (B52724) and water, often with a modifier like formic acid or phosphoric acid.[2][6]

-

Flow Rate : Typically 1.0 mL/min.[6]

-

Detection : UV detection at a wavelength determined by the UV-Vis spectrum of the compound (e.g., 275 nm for a similar compound).[6]

-

Sample Preparation : Dissolve the sample in the mobile phase or a compatible solvent and filter through a 0.45 µm syringe filter before injection.[6]

3.3.2. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile compounds like this compound.[7]

-

Column : A nonpolar or medium-polarity capillary column (e.g., HP-5MS).[8]

-

Carrier Gas : Helium or hydrogen.[9]

-

Injection Mode : Splitless injection for trace analysis.[8]

-

Temperature Program : An oven temperature program is used to separate the analytes. A typical program might start at a low temperature (e.g., 80°C), ramp up to a higher temperature (e.g., 290°C), and hold for a period.[8]

-

Mass Spectrometry : Electron ionization (EI) is commonly used, with the mass spectrometer scanning a relevant mass range.

-

Derivatization : For improved chromatographic performance, derivatization of the amino group with an agent like pentafluoropropionic anhydride (PFPA) can be performed.[7]

3.3.3. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are essential for structural elucidation.

-

Solvent : Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (B87167) (DMSO-d₆) are common choices.[10]

-

¹H NMR : The spectrum will show characteristic signals for the aromatic protons, the methoxy group protons, the methyl group protons, and the amino group protons. The chemical shifts and coupling patterns provide detailed structural information.

-

¹³C NMR : The spectrum will display distinct signals for each unique carbon atom in the molecule.

3.3.4. Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule.

-

Sample Preparation : The sample can be prepared as a KBr pellet or a thin film.

-

Characteristic Peaks : Expect to observe characteristic absorption bands for the N-H stretching of the primary amine, C-H stretching of the aromatic and aliphatic groups, C=C stretching of the aromatic ring, and C-O stretching of the methoxy group.

Biological Activity and Signaling Pathways

While this compound is primarily utilized as a chemical intermediate, the broader class of methoxy-substituted anilines has garnered interest for their potential biological activities. It is important to note that direct evidence for the biological activity of this compound is limited in the currently available literature. However, derivatives of structurally similar compounds have shown promise, particularly in the realm of oncology.

For instance, certain anilinoquinazoline (B1252766) and anilinoquinoline derivatives, which can be synthesized from substituted anilines, have demonstrated significant anticancer activity.[11] These compounds often exert their effects by targeting key signaling pathways that are dysregulated in cancer, such as the PI3K/Akt/mTOR pathway.[12][13][14][15][16][17]

The PI3K/Akt/mTOR pathway is a critical intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism. Its aberrant activation is a common feature in many human cancers. Therefore, the development of inhibitors targeting this pathway is a major focus of cancer drug discovery.

Given the structural similarities, it is plausible that derivatives of this compound could also interact with components of this or other signaling pathways. Further research is warranted to explore the potential biological activities of this compound and its derivatives.

Experimental Workflow for Biological Activity Screening

The following diagram illustrates a general workflow for screening a compound like this compound for potential anticancer activity and elucidating its mechanism of action.

References

- 1. This compound | C8H11NO | CID 8445 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | SIELC Technologies [sielc.com]

- 3. This compound [chembk.com]

- 4. athabascau.ca [athabascau.ca]

- 5. Reagents & Solvents [chem.rochester.edu]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. iehpc.gdut.edu.cn [iehpc.gdut.edu.cn]

- 9. researchgate.net [researchgate.net]

- 10. scs.illinois.edu [scs.illinois.edu]

- 11. benchchem.com [benchchem.com]

- 12. Synthesis and Biological Activity of 2-Chloro-8-methoxy-5-methyl-5H-indolo [2,3-b] Quinoline for the Treatment of Colorectal Cancer by Modulating PI3K/AKT/mTOR Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 13. med.unc.edu [med.unc.edu]

- 14. DUAL INHIBITION OF PI3K/AKT AND mTOR SIGNALING IN HUMAN NON-SMALL CELL LUNG CANCER CELLS BY A DIETARY FLAVONOID FISETIN - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. benchchem.com [benchchem.com]

- 17. mdpi.com [mdpi.com]

Technical Guide: Physical Constants of 2-Methoxy-5-methylaniline (CAS 120-71-8)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical constants of 2-Methoxy-5-methylaniline (also known as p-Cresidine), CAS 120-71-8. The information is presented in a structured format to facilitate easy access and comparison for research and development applications. This document also includes generalized experimental protocols for determining key physical properties and visual representations of relevant chemical pathways and workflows.

Core Physical and Chemical Properties

This compound is an aromatic amine that presents as white to silver-gray odorless crystals. It is a vital intermediate in the synthesis of various dyes and pigments.

General and Computed Properties

| Property | Value | Source |

| Molecular Formula | C₈H₁₁NO | [1][2][3][4] |

| Molecular Weight | 137.18 g/mol | [1][2][4][5] |

| IUPAC Name | This compound | [1] |

| Synonyms | p-Cresidine, 5-Methyl-o-anisidine, 2-Amino-4-methylanisole | [1][2][5] |

| CAS Number | 120-71-8 | [1][2] |

| EC Number | 204-419-1 | [1] |

| logP (Octanol-Water Partition Coefficient) | 1.74 | [1] |

Experimental Physical Constants

The following table summarizes the experimentally determined physical constants for this compound.

| Physical Constant | Value | Conditions | Source |

| Melting Point | 50-52 °C | (lit.) | [2][6] |

| 51.5 °C | [1][7] | ||

| 49-55 °C | [5] | ||

| Boiling Point | 235 °C | at 760 mmHg (lit.) | [1][2][5][6][7] |

| Density | 1.0 g/cm³ | at 20°C | |

| Vapor Pressure | 0.02 mmHg | [1] | |

| Flash Point | 111 °C | closed cup | [2][5] |

| >230 °F | [8][9] | ||

| Autoignition Temperature | 450 °C | [5] | |

| Refractive Index | 1.5647 | (estimate) | [8] |

Solubility Profile

| Solvent | Solubility | Source |

| Water | Slightly soluble | [1] |

| Less than 1 mg/mL at 72 °F | [1] | |

| Chloroform | Slightly soluble | [1] |

| Ethanol | Soluble | [1] |

| Ether | Soluble | [1] |

| Benzene | Soluble | [1] |

| Petroleum Ether | Soluble | [1] |

Experimental Protocols

Melting Point Determination (Capillary Method)

This method is widely used for determining the melting point of a crystalline solid.

-

Sample Preparation: A small amount of dry, finely powdered this compound is packed into a capillary tube to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, which consists of a heated block with a thermometer or a digital temperature probe.

-

Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, especially when approaching the expected melting point.

-

Observation: The temperature at which the substance first begins to melt (the first appearance of liquid) and the temperature at which the entire sample becomes liquid are recorded. This range is reported as the melting point. A sharp melting point range (typically 0.5-1 °C) is indicative of a pure compound.[1]

Boiling Point Determination (Micro Reflux Method)

This method is suitable for small quantities of liquid. Since this compound is a solid at room temperature, it would first need to be melted.

-

Sample Preparation: Approximately 0.5 mL of the molten sample is placed in a small test tube with a boiling chip.

-

Apparatus Setup: A thermometer is positioned with its bulb just above the surface of the liquid. The test tube is placed in a heating block or oil bath.

-

Heating: The sample is heated gently until it boils and the vapor condenses on the walls of the test tube, creating a refluxing ring of liquid.

-

Measurement: The thermometer bulb should be positioned at the level of this refluxing ring. The stable temperature observed is the boiling point of the substance at the recorded atmospheric pressure.[2]

Solubility Determination (Shake-Flask Method)

This is a standard method for determining the equilibrium solubility of a compound in a specific solvent.

-

Sample Preparation: An excess amount of solid this compound is added to a known volume of the solvent in a sealed flask.

-

Equilibration: The flask is agitated at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure that equilibrium is reached between the dissolved and undissolved solute.

-

Sample Analysis: After equilibration, the solution is allowed to stand, and a sample of the supernatant is carefully removed and filtered to separate the undissolved solid.

-

Quantification: The concentration of this compound in the filtered solution is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection. This concentration represents the solubility of the compound in that solvent at that temperature.

Signaling Pathways and Experimental Workflows

As a synthetic intermediate, this compound is not typically studied for its role in biological signaling pathways. However, its chemical synthesis and its use in further reactions, as well as its analytical determination, provide logical workflows that can be visualized.

Synthesis of this compound (p-Cresidine)

The synthesis of p-Cresidine can be achieved from 4-chlorotoluene (B122035) through a multi-step process.[7]

References

- 1. chem.ucalgary.ca [chem.ucalgary.ca]

- 2. chem.ucalgary.ca [chem.ucalgary.ca]

- 3. scbt.com [scbt.com]

- 4. This compound [stenutz.eu]

- 5. Determination of p-cresidine in FD&C red no. 40 by the diazotization and coupling procedure followed by reversed-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 2-メトキシ-5-メチルアニリン 99% | Sigma-Aldrich [sigmaaldrich.com]

- 7. para-Cresidine - Wikipedia [en.wikipedia.org]

- 8. reagecon.com [reagecon.com]

- 9. Allura Red AC - Wikipedia [en.wikipedia.org]

Spectroscopic Profile of 2-Methoxy-5-methylaniline: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for 2-Methoxy-5-methylaniline (CAS No. 120-71-8), a key intermediate in the synthesis of various dyes and pharmaceuticals. This document is intended for researchers, scientists, and drug development professionals, presenting detailed NMR, IR, and UV-Vis spectroscopic data, along with the methodologies for their acquisition.

Chemical Structure and Spectroscopic Overview

This compound, also known as p-cresidine, is an aromatic amine with the chemical formula C₈H₁₁NO. Its structure consists of a benzene (B151609) ring substituted with a methoxy (B1213986) group, a methyl group, and an amino group. The spectroscopic analysis of this compound is crucial for its identification, purity assessment, and structural elucidation.

digraph "2_Methoxy_5_methylaniline_Structure" {

graph [fontname="Arial", fontsize=12, labelloc="t", label="this compound", splines=true, overlap=false, nodesep=0.5, ranksep=0.5];

node [shape=plaintext, fontname="Arial", fontsize=12];

C1 [label="C"];

C2 [label="C"];

C3 [label="C"];

C4 [label="C"];

C5 [label="C"];

C6 [label="C"];

N [label="N", fontcolor="#4285F4"];

O [label="O", fontcolor="#EA4335"];

C_Me [label="C", fontcolor="#34A853"];

C_OMe [label="C", fontcolor="#FBBC05"];

C1 -- C2;

C2 -- C3;

C3 -- C4;

C4 -- C5;

C5 -- C6;

C6 -- C1;

C1 -- N [label=" NH₂"];

C2 -- O [label=" O"];

O -- C_OMe [label="CH₃"];

C5 -- C_Me [label=" CH₃"];

H3 [label="H"];

H4 [label="H"];

H6 [label="H"];

C3 -- H3;

C4 -- H4;

C6 -- H6;

}

General workflow for spectroscopic analysis.

This technical guide serves as a valuable resource for the spectroscopic characterization of this compound, facilitating its use in research and development. For more detailed information, please refer to the spectral data available in public and commercial databases.

Solubility Profile of 2-Methoxy-5-methylaniline in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 2-Methoxy-5-methylaniline (also known as p-cresidine) in various organic solvents. Understanding the solubility of this compound is critical for its application in chemical synthesis, purification, formulation development, and toxicological studies. This document compiles available qualitative and quantitative data, outlines a detailed experimental protocol for solubility determination, and presents a logical workflow for these procedures.

Introduction

This compound is an aromatic amine used as an intermediate in the manufacturing of various dyes and pigments.[1][2] Its physicochemical properties, particularly its solubility in organic solvents, are fundamental parameters for process development, ensuring reaction efficiency, and for the isolation of pure products. This guide aims to provide a detailed resource for professionals working with this compound.

Solubility Data

Quantitative solubility data for this compound in a wide range of organic solvents is not extensively available in public literature. However, based on qualitative descriptions from various sources, a solubility profile can be established. The compound is generally described as soluble in several common organic solvents and slightly soluble in others.

Table 1: Quantitative Solubility of this compound in Various Solvents

| Solvent | Chemical Class | Qualitative Solubility | Estimated Quantitative Solubility ( g/100 mL at 25°C) |

| Methanol | Polar Protic | Slightly Soluble[3][4][5] | 1 - 5 |

| Ethanol | Polar Protic | Soluble[1][2][6] | > 10 |

| Acetone | Polar Aprotic | Soluble | > 10 |

| Ethyl Acetate | Polar Aprotic | Slightly Soluble[3][4][5] | 1 - 5 |

| Toluene | Non-polar | Soluble | > 10 |

| Heptane | Non-polar | Sparingly Soluble | < 1 |

| Chloroform | Halogenated | Slightly Soluble[1][2][6] | 1 - 5 |

| Diethyl Ether | Ether | Soluble[1][2][6] | > 10 |

| Benzene | Aromatic | Soluble[1][2][6] | > 10 |

| Petroleum Ether | Non-polar | Soluble[1][2][6] | 1 - 10 |

| Water | Polar Protic | Slightly Soluble[1][2][3][4][7] | <0.1 g/100 mL at 22°C[4], 0.281 g/100mL at 25°C[2] |

Disclaimer: The estimated quantitative solubility values are based on qualitative descriptions and the typical behavior of structurally similar aromatic amines. For precise applications, experimental determination is highly recommended.

Experimental Protocol for Solubility Determination

The following is a detailed gravimetric method for the quantitative determination of the solubility of this compound in an organic solvent. This method is based on established principles for solubility testing of solid organic compounds.

Objective: To quantitatively determine the equilibrium solubility of this compound in a selection of organic solvents at a specified temperature.

Materials and Equipment:

-

This compound (purity > 99%)

-

Selected organic solvents (analytical grade)

-

Analytical balance (readability ± 0.1 mg)

-

Temperature-controlled orbital shaker or magnetic stirrer with a hot plate

-

Thermostatic water bath

-

Calibrated thermometer

-

Glass vials with screw caps (B75204) and PTFE septa (e.g., 20 mL)

-

Volumetric flasks (various sizes)

-

Pipettes and micropipettes

-

Syringe filters (0.45 µm, solvent-compatible membrane)

-

Drying oven

-

Desiccator

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of glass vials.

-

Accurately pipette a known volume (e.g., 10 mL) of the desired organic solvent into each vial.

-

Securely cap the vials.

-

Place the vials in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 25°C).

-

Agitate the mixtures for a sufficient time to reach equilibrium. A period of 24 to 48 hours is generally recommended, with intermittent vigorous shaking.

-

-

Equilibration and Phase Separation:

-

After the equilibration period, cease agitation and allow the vials to stand undisturbed in the temperature-controlled environment for at least 24 hours to allow the excess solid to settle.

-

-

Sample Withdrawal and Analysis:

-

Carefully withdraw a known volume of the clear supernatant (e.g., 5 mL) using a pre-warmed pipette to prevent premature crystallization.

-

Immediately filter the withdrawn sample through a syringe filter into a pre-weighed, dry volumetric flask.

-

Accurately weigh the flask containing the filtrate to determine the mass of the solution.

-

-

Solvent Evaporation and Mass Determination:

-

Evaporate the solvent from the flask under a gentle stream of nitrogen or in a rotary evaporator at a controlled temperature.

-

Once the solvent is fully evaporated, place the flask in a drying oven at a temperature below the melting point of this compound (50-52°C) until a constant weight is achieved.

-

Cool the flask in a desiccator before re-weighing to determine the mass of the dissolved solid.

-

-

Calculation of Solubility:

-

Calculate the solubility using the following formula:

Solubility ( g/100 mL) = (mass of dissolved solid / volume of aliquot) x 100

-

Safety Precautions: this compound is harmful if swallowed and is a suspected carcinogen.[3] All handling should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, lab coat, safety glasses) must be worn.

Visualization of Experimental Workflow

The logical flow of the experimental protocol for determining the solubility of this compound can be visualized as follows:

Caption: Experimental workflow for solubility determination.

Conclusion

This technical guide provides a summary of the known solubility characteristics of this compound in various organic solvents, offering estimated quantitative data where precise values are unavailable. The detailed experimental protocol and workflow diagram serve as a practical resource for researchers and professionals requiring accurate solubility measurements for this compound. Given the importance of solubility in chemical and pharmaceutical applications, the methodologies outlined here will facilitate more precise and reliable scientific work.

References

- 1. p-Cresidine - 15th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 3. chembk.com [chembk.com]

- 4. chembk.com [chembk.com]

- 5. 120-71-8 | CAS DataBase [m.chemicalbook.com]

- 6. This compound | C8H11NO | CID 8445 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. echemi.com [echemi.com]

Navigating the Stability of 2-Methoxy-5-methylaniline: A Technical Guide for Researchers

For Immediate Release

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 2-Methoxy-5-methylaniline (also known as p-Cresidine), a crucial intermediate in the synthesis of various dyes and active pharmaceutical ingredients. This document is intended for researchers, scientists, and professionals in drug development, offering detailed insights into handling, storage, and stability assessment of this compound.

Core Stability Profile

This compound is a white to off-white crystalline solid that is generally stable under recommended storage conditions. However, it is susceptible to degradation from atmospheric oxygen, light, and elevated temperatures. The primary degradation pathway is believed to be oxidation, which can lead to a discoloration of the material, turning it brownish or black over time. To ensure the integrity and purity of this compound, adherence to strict storage and handling protocols is paramount.

Key Stability-Influencing Factors:

-

Air/Oxygen: The compound is sensitive to air and can oxidize, leading to coloration and impurity formation.[1] Storage under an inert atmosphere is recommended for long-term stability.

-

Light: As with many aromatic amines, exposure to light can induce degradation.[2] It is advisable to store the compound in light-resistant containers.

-

Temperature: Elevated temperatures can accelerate the rate of degradation. Refrigerated storage is often recommended to prolong shelf life.[2]

-

Moisture: While not as extensively documented for this specific compound, moisture can be a factor in the degradation of many amine-containing compounds.

-

Incompatible Materials: Strong oxidizing agents can react with this compound, leading to vigorous and potentially hazardous reactions.[3]

Recommended Storage Conditions

To maintain the quality and extend the shelf life of this compound, the following storage conditions are recommended. These are based on information from safety data sheets and general best practices for handling air-sensitive aromatic amines.

| Parameter | Recommended Condition | Rationale |

| Temperature | Refrigerated (2-8 °C) or Room Temperature[4][5] | Reduces the rate of potential degradation reactions. |

| Atmosphere | Under an inert gas (e.g., Argon, Nitrogen) | Prevents oxidation by atmospheric oxygen.[1] |

| Container | Tightly sealed, amber glass or other light-resistant container | Protects from air, moisture, and light. |

| Location | Cool, dry, well-ventilated area | Ensures a stable storage environment. |

| Separation | Away from incompatible materials, particularly strong oxidizing agents | Prevents hazardous chemical reactions.[3] |

Experimental Protocols for Stability Assessment

While specific, publicly available long-term stability studies on this compound are limited, a robust assessment of its stability can be achieved through forced degradation studies and the development of a stability-indicating analytical method, typically using High-Performance Liquid Chromatography (HPLC). The following represents a generalized protocol for such a study, based on established guidelines from the International Council for Harmonisation (ICH).

Forced Degradation Study Protocol

Objective: To identify potential degradation products and pathways, and to demonstrate the specificity of the analytical method.

Methodology:

-

Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a known concentration (e.g., 1 mg/mL).

-

Stress Conditions: Expose the stock solution to the following stress conditions. The goal is to achieve 5-20% degradation of the active substance.[3]

-

Acid Hydrolysis: Treat with 0.1 M HCl at 60°C for 24 hours.

-

Base Hydrolysis: Treat with 0.1 M NaOH at 60°C for 24 hours.

-

Oxidative Degradation: Treat with 3% H₂O₂ at room temperature for 24 hours.

-

Thermal Degradation: Heat the solid compound at 105°C for 24 hours.

-

Photolytic Degradation: Expose the solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter.

-

-

Sample Analysis: After the specified exposure time, neutralize the acidic and basic samples. Dilute all samples to a suitable concentration and analyze by a stability-indicating HPLC method.

Stability-Indicating HPLC Method Development

Objective: To develop a validated HPLC method capable of separating and quantifying this compound from its degradation products and any process-related impurities.

Representative HPLC Conditions:

| Parameter | Condition |

| Column | C18, 250 mm x 4.6 mm, 5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | Start with a low percentage of B, and gradually increase to elute more non-polar compounds. |

| Flow Rate | 1.0 mL/min |

| Detection | UV at a wavelength determined by the UV spectrum of the compound (e.g., 287 nm).[6] |

| Column Temperature | 30°C |

| Injection Volume | 10 µL |

Method Validation: The developed method should be validated according to ICH guidelines, including specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit, quantitation limit, and robustness.

Visualization of Stability Concepts

To better illustrate the relationships and workflows involved in stability testing, the following diagrams are provided.

Caption: Key factors impacting the stability of this compound.

Caption: A typical workflow for a forced degradation study.

Conclusion

The stability of this compound is crucial for its successful application in research and development. While inherently stable under optimal conditions, its sensitivity to air, light, and heat necessitates careful storage and handling. By implementing the recommended storage conditions and utilizing robust analytical methods for stability assessment, researchers can ensure the integrity and reliability of this important chemical intermediate. The provided experimental protocols and diagrams serve as a guide for establishing a comprehensive understanding of the stability profile of this compound.

References

- 1. Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. – Biosciences Biotechnology Research Asia [biotech-asia.org]

- 2. publications.jrc.ec.europa.eu [publications.jrc.ec.europa.eu]

- 3. longdom.org [longdom.org]

- 4. researchgate.net [researchgate.net]

- 5. This compound | LGC Standards [accstorefront.ce9ripimyl-lgcltdazu3-p1-public.model-t.cc.commerce.ondemand.com]

- 6. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Synthesis and Characterization of 2-Methoxy-5-methylaniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 2-Methoxy-5-methylaniline, a key intermediate in the pharmaceutical and dye industries. This document details the synthetic pathway from 4-chlorotoluene, including step-by-step experimental protocols. Furthermore, it presents a thorough characterization of the final compound using various analytical techniques, with all quantitative data summarized in structured tables for ease of reference and comparison.

Synthesis of this compound

The synthesis of this compound is a multi-step process that begins with the nitration of 4-chlorotoluene. The resulting nitro derivative is then subjected to methoxylation, followed by the reduction of the nitro group to yield the final amine product.

Synthetic Pathway

The overall synthetic pathway can be visualized as a three-step process:

An In-depth Technical Guide to the Reaction Mechanisms of 2-Methoxy-5-methylaniline with Diazonium Salts

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core reaction mechanisms involved in the interaction of 2-methoxy-5-methylaniline, also known as para-cresidine, with diazonium salts. This class of reactions is fundamental to the synthesis of a wide array of azo compounds, which are of significant importance in the dye, pigment, and pharmaceutical industries. This document outlines the foundational chemical principles, detailed experimental protocols, quantitative data, and mechanistic insights into these critical synthetic transformations.

Core Principles: Diazotization and Azo Coupling

The reaction between this compound and a diazonium salt is a classic example of an electrophilic aromatic substitution reaction, which proceeds in two principal stages:

-

Diazotization: The initial step involves the conversion of a primary aromatic amine, in this case, a derivative of this compound, into a diazonium salt. This is typically achieved by treating the amine with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid, such as hydrochloric acid (HCl), at low temperatures (0-5 °C). The resulting diazonium salt is a relatively unstable but highly versatile intermediate.

-

Azo Coupling: The diazonium salt then acts as an electrophile and reacts with an electron-rich aromatic compound, known as the coupling component. The methoxy (B1213986) (-OCH₃) and methyl (-CH₃) groups of the diazotized this compound derivative are electron-donating, which influences the reactivity and regioselectivity of the subsequent coupling reaction. The product of this reaction is a highly colored azo compound, characterized by the presence of an azo group (-N=N-) linking two aromatic rings.

Reaction Mechanisms

Diazotization of this compound Derivatives

The diazotization of a primary aromatic amine, such as a sulfonated derivative of this compound, is a well-established process. The mechanism involves the formation of the nitrosonium ion (NO⁺) from nitrous acid in an acidic medium. The amine then acts as a nucleophile, attacking the nitrosonium ion, followed by a series of proton transfers and dehydration to yield the aryl diazonium ion.

Azo Coupling: Electrophilic Aromatic Substitution

The azo coupling reaction is an electrophilic aromatic substitution where the aryl diazonium ion is the electrophile. For the reaction to proceed efficiently, the coupling component must be an activated aromatic ring, typically containing strong electron-donating groups such as hydroxyl (-OH) or amino (-NH₂) groups.

The methoxy and methyl groups on the diazonium salt component are ortho, para-directing and activating. However, in the context of the diazonium salt, its strong electron-withdrawing nature dominates. The regioselectivity of the coupling is primarily determined by the activating groups on the coupling component. The coupling generally occurs at the para position to the activating group, unless this position is blocked, in which case ortho-coupling may occur.

Case Study: Synthesis of Allura Red AC (FD&C Red No. 40)

A prominent industrial application of a this compound derivative is in the synthesis of Allura Red AC, a widely used red food dye.[1][2][3] The synthesis involves the diazotization of 5-amino-4-methoxy-2-toluenesulfonic acid (a sulfonated derivative of p-cresidine) and its subsequent coupling with 6-hydroxy-2-naphthalene sulfonic acid (also known as Schaeffer's acid).[1][3]

Experimental Protocol: Synthesis of Allura Red AC

The following is a representative, generalized protocol for the synthesis of Allura Red AC.[1][3]

Materials:

-

5-amino-4-methoxy-2-toluenesulfonic acid

-

Sodium nitrite (NaNO₂)

-

Concentrated Hydrochloric Acid (HCl)

-

6-hydroxy-2-naphthalene sulfonic acid (Schaeffer's acid)

-

Sodium hydroxide (B78521) (NaOH)

-

Ice

Procedure:

Part A: Diazotization of 5-amino-4-methoxy-2-toluenesulfonic acid

-

A suspension of 5-amino-4-methoxy-2-toluenesulfonic acid in water and concentrated hydrochloric acid is prepared in a reaction vessel.

-

The mixture is cooled to 0-5 °C in an ice bath with continuous stirring.

-

A pre-cooled aqueous solution of sodium nitrite is added dropwise to the suspension, maintaining the temperature below 5 °C. The addition is continued until a slight excess of nitrous acid is detected (using starch-iodide paper).

-

The reaction mixture is stirred for an additional 30 minutes at 0-5 °C to ensure complete diazotization. The resulting diazonium salt solution is kept cold for immediate use in the coupling reaction.

Part B: Azo Coupling

-

In a separate vessel, 6-hydroxy-2-naphthalene sulfonic acid is dissolved in an aqueous solution of sodium hydroxide to form the sodium salt, which is more soluble and reactive.

-

This solution is cooled to 0-5 °C.

-

The cold diazonium salt solution from Part A is slowly added to the alkaline solution of the coupling component with vigorous stirring, while maintaining the temperature below 10 °C.

-

The pH of the reaction mixture is maintained in the alkaline range to facilitate the coupling with the naphthol derivative.

-

After the addition is complete, the mixture is stirred for several hours to ensure the completion of the coupling reaction. The formation of the red dye is observed as a precipitate.

Part C: Isolation and Purification

-

The precipitated Allura Red AC is collected by filtration.

-

The crude dye is then purified, which may involve washing with brine to remove impurities and unreacted starting materials.

-

The purified dye is dried to obtain the final product as a dark red powder.

Quantitative Data for Allura Red AC

| Parameter | Value | Reference |

| Chemical Formula | C₁₈H₁₄N₂Na₂O₈S₂ | [4] |

| Molecular Weight | 496.42 g/mol | [4] |

| Appearance | Dark red powder or granules | [3] |

| Solubility in Water | Freely soluble | [3] |

| Maximum Absorbance (λmax) in water | ~504 nm | [5] |

| Molar Absorptivity (ε) | 540 L g⁻¹ cm⁻¹ (at pH 7) | [4] |

| Typical Purity (Commercial) | ≥85% | [1] |

Regioselectivity in Azo Coupling Reactions

The substituents on both the diazonium salt and the coupling component play a crucial role in determining the position of the azo coupling.

-

Activating Groups: Electron-donating groups (EDGs) such as hydroxyl (-OH), amino (-NH₂), and alkoxy (-OR) groups on the coupling component activate the aromatic ring towards electrophilic attack and are ortho, para-directing.

-

Steric Hindrance: The steric bulk of the substituents on both reactants can influence the regioselectivity. Coupling at the less sterically hindered para position is generally favored over the ortho position.

In the case of this compound derivatives, the methoxy and methyl groups are both ortho, para-directing. When this amine is part of the coupling component (rather than the diazonium salt), the incoming electrophile will be directed to the positions ortho and para to these activating groups. The precise substitution pattern will depend on the specific reactants and reaction conditions.

Conclusion

The reaction of this compound and its derivatives with diazonium salts is a cornerstone of azo dye synthesis. A thorough understanding of the underlying diazotization and azo coupling mechanisms, as well as the factors influencing regioselectivity, is essential for the rational design and synthesis of novel azo compounds for various applications in research and industry. The synthesis of Allura Red AC serves as a prime example of the industrial relevance of these reactions. Further research into the synthesis of novel azo dyes from this compound could lead to the development of new materials with tailored properties for advanced applications.

References

- 1. acs.org [acs.org]

- 2. CN102040856B - Allura red standard substance and preparation and use thereof - Google Patents [patents.google.com]

- 3. macsenlab.com [macsenlab.com]

- 4. Frontiers | Extraction, Analytical and Advanced Methods for Detection of Allura Red AC (E129) in Food and Beverages Products [frontiersin.org]

- 5. Allura Red AC - Wikipedia [en.wikipedia.org]

In-Depth Technical Guide: Toxicological Profile and Carcinogenicity of p-Cresidine

For Researchers, Scientists, and Drug Development Professionals

Abstract

p-Cresidine, a synthetic chemical intermediate primarily used in the production of azo dyes and pigments, has been identified as a significant toxicant and carcinogen. This technical guide provides a comprehensive overview of the toxicological profile and carcinogenicity of p-cresidine, with a focus on its metabolism, mechanisms of toxicity, and target organ effects. Quantitative data from key studies are summarized, and detailed experimental protocols are provided. Furthermore, this guide elucidates the metabolic pathways of p-cresidine and the signaling cascades implicated in its carcinogenicity through detailed diagrams. This document is intended to serve as a critical resource for researchers, scientists, and professionals involved in drug development and chemical safety assessment.

Chemical and Physical Properties

p-Cresidine (CAS No. 120-71-8) is an aromatic amine with the chemical name 2-methoxy-5-methylaniline.[1][2] It exists as a white to brown crystalline solid and is slightly soluble in water but soluble in organic solvents such as ethanol, ether, and benzene.[1][2]

Table 1: Physical and Chemical Properties of p-Cresidine

| Property | Value | Reference(s) |

| Molecular Formula | C₈H₁₁NO | [3] |

| Molecular Weight | 137.18 g/mol | [4] |

| Melting Point | 51.5 °C | [3] |

| Boiling Point | 235 °C | [3] |

| Water Solubility | Slightly soluble | [1][2] |

| Log P | 1.89 | [1][2] |

Toxicological Profile

The toxicity of p-cresidine is multifaceted, with both acute and chronic effects observed in animal studies. Human exposure can occur through inhalation, ingestion, and dermal contact.[1][2]

Acute Toxicity

Acute exposure to p-cresidine can lead to methemoglobinemia, a condition where the iron in hemoglobin is oxidized, reducing its oxygen-carrying capacity.[5] This can result in cyanosis, headache, dizziness, and nausea.[5] It is also reported to be a mild skin and moderate eye irritant in rabbits.[4]

Table 2: Acute Toxicity of p-Cresidine

| Test | Species | Route | Value | Reference(s) |

| LD₅₀ | Rat | Oral | 1,450 mg/kg | [4] |

| Skin Irritation | Rabbit | Dermal | Mild irritant (24h) | [4] |

| Eye Irritation | Rabbit | Dermal | Moderate irritant (24h) | [4] |

Chronic Toxicity and Target Organ Effects

Chronic exposure to p-cresidine has been shown to induce toxicity in several organs, most notably the urinary bladder, nasal cavity, and liver, as demonstrated in long-term animal bioassays.[1][2]

Metabolism and Toxicokinetics

The metabolism of p-cresidine is a critical factor in its toxicity and carcinogenicity. Like other aromatic amines, it undergoes metabolic activation, primarily in the liver, by cytochrome P450 (CYP) enzymes.[6][7] A key step in this process is N-hydroxylation to form a reactive N-hydroxy arylamine metabolite. This intermediate can be further metabolized through conjugation reactions, such as N-glucuronidation and N-sulfation. The N-hydroxy metabolite is considered a proximate carcinogen, which can be transported to target tissues like the urinary bladder. Under the acidic conditions of urine, the N-hydroxyglucuronide can be hydrolyzed to release the reactive N-hydroxy arylamine, which can then bind to DNA.

Carcinogenicity

p-Cresidine is classified as "reasonably anticipated to be a human carcinogen" by the National Toxicology Program (NTP) based on sufficient evidence from studies in experimental animals.[1][2] The International Agency for Research on Cancer (IARC) has classified p-cresidine as a Group 2B carcinogen, "possibly carcinogenic to humans."

Evidence from Animal Studies

The primary evidence for the carcinogenicity of p-cresidine comes from a long-term bioassay conducted by the National Cancer Institute (NCI).[8] In this study, Fischer 344 rats and B6C3F1 mice were administered p-cresidine in their feed for 104 weeks. The study found clear evidence of carcinogenic activity in both species.

Table 3: Summary of Carcinogenicity Findings from the NCI Bioassay of p-Cresidine

| Species | Sex | Target Organ | Tumor Type | Dose-Related Incidence | Reference |

| Rat | Male | Urinary Bladder | Carcinoma, Papilloma | Yes | [8] |

| Rat | Female | Urinary Bladder | Carcinoma, Papilloma | Yes | [8] |

| Rat | Male | Nasal Cavity | Olfactory Neuroblastoma | Yes | [8] |

| Rat | Female | Nasal Cavity | Olfactory Neuroblastoma | Yes | [8] |

| Rat | Male | Liver | Neoplastic Nodule, Carcinoma | Yes | [8] |

| Mouse | Male | Urinary Bladder | Carcinoma | Yes | [8] |

| Mouse | Female | Urinary Bladder | Carcinoma | Yes | [8] |

| Mouse | Female | Liver | Hepatocellular Carcinoma | Yes | [8] |

Mechanism of Carcinogenicity

The carcinogenicity of p-cresidine is believed to be initiated by its metabolic activation to reactive intermediates that can form covalent adducts with DNA.[9] This genotoxic mechanism is supported by evidence from in vitro and in vivo studies.

-

Genotoxicity: p-Cresidine has been shown to be mutagenic in the Ames test (Salmonella typhimurium) with metabolic activation.[10] In vivo, it has been reported to induce micronuclei in mice.[10]

-

DNA Adduct Formation: While direct studies on p-cresidine DNA adducts are limited, the formation of DNA adducts by its reactive metabolites is a well-established mechanism for aromatic amine carcinogenicity. These adducts can lead to misreplication of DNA, resulting in mutations in critical genes that control cell growth and differentiation, ultimately leading to cancer.

Signaling Pathways in p-Cresidine Induced Carcinogenesis

While the direct effects of p-cresidine on specific signaling pathways are not yet fully elucidated, the molecular pathogenesis of bladder cancer, a primary target of p-cresidine, involves the alteration of several key signaling cascades. Based on the known mechanisms of other aromatic amine carcinogens, it is plausible that p-cresidine-induced DNA damage and subsequent mutations could lead to the dysregulation of pathways such as the PI3K/Akt and MAPK signaling pathways, which are frequently altered in bladder cancer.[11][12][13][14] For instance, the aromatic amine benzidine (B372746) has been shown to activate the MAPK/AP-1 and PI3K/Akt pathways in human bladder cells, promoting cell proliferation.[9][11]

Experimental Protocols

NCI Carcinogenicity Bioassay (1979)

-

Test Animals: Fischer 344 rats and B6C3F1 mice, 50 of each sex per group.

-

Administration: p-Cresidine was administered in the diet.

-

Dose Levels:

-

Rats: 0.5% and 1.0% in the diet.

-

Mice: Time-weighted average concentrations of 0.22% (low dose) and 0.44-0.46% (high dose) in the diet.

-

-

Duration: 104 weeks of continuous administration.

-

Observations: Animals were observed twice daily for signs of toxicity. Body weights were recorded weekly for the first 10 weeks and then monthly. At the end of the study, all surviving animals were euthanized, and a complete necropsy was performed.

-

Histopathology: Tissues from all major organs were collected, preserved in 10% neutral buffered formalin, and examined microscopically.

In Vitro Bacterial Reverse Mutation Assay (Ames Test)

-

Test System: Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) with and without metabolic activation (S9 mix).

-

Method: Plate incorporation method.

-

Procedure: Various concentrations of p-cresidine are mixed with the bacterial tester strain and, if required, S9 mix. This mixture is then poured onto minimal glucose agar (B569324) plates.

-

Incubation: Plates are incubated at 37°C for 48-72 hours.

-

Endpoint: The number of revertant colonies (his+ revertants) is counted. A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies.[10][15]

Conclusion

p-Cresidine is a well-documented animal carcinogen, with the urinary bladder, nasal cavity, and liver being the primary target organs. Its mechanism of carcinogenicity is believed to involve metabolic activation to reactive intermediates that form DNA adducts, leading to mutations and the dysregulation of critical cellular signaling pathways. The in-depth toxicological and carcinogenicity data presented in this guide underscore the potential human health risks associated with exposure to p-cresidine and highlight the importance of continued research into its mechanisms of action to inform risk assessment and guide the development of safer alternatives. The provided experimental protocols and pathway diagrams serve as valuable resources for researchers in the fields of toxicology, oncology, and drug development.

References

- 1. ntp.niehs.nih.gov [ntp.niehs.nih.gov]